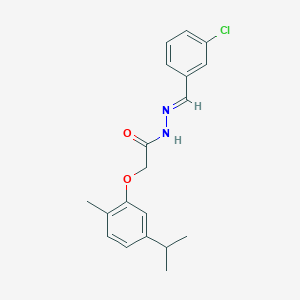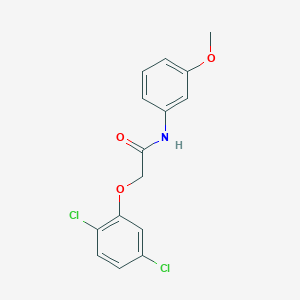
4-(4-cyclohexyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-cyclohexyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline is a chemical compound of interest in various fields of chemistry and pharmacology due to its unique structure and properties. This compound is part of the quinazoline derivatives, known for their wide range of biological activities and applications in drug development.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound features a complex arrangement of atoms, including a quinazoline core, a piperazinyl group, and a trifluoromethyl group. The structure is characterized by X-ray diffraction analysis, ensuring the correct arrangement of atoms and bond angles. The molecular structure influences its chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
Quinazoline derivatives engage in various chemical reactions, including cyclization, alkylation, and acylation. These reactions are pivotal for modifying the chemical structure to enhance biological activity or alter physical properties. The presence of the piperazinyl group and the trifluoromethyl group adds to the compound's versatility in chemical reactions, affecting its pharmacological properties (Chernyshev et al., 2008).
Wissenschaftliche Forschungsanwendungen
Overview of Quinazoline Derivatives
Quinazoline derivatives, encompassing 4-(4-cyclohexyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline, have been extensively studied due to their significant biological activities. These compounds are part of a broader class of fused heterocycles, notable for their presence in over 200 naturally occurring alkaloids. Research has focused on modifying the quinazoline nucleus by introducing various bioactive moieties, aiming to create new potential medicinal agents. This pursuit has yielded compounds with promising antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Additionally, the challenge of solubility remains a major hurdle in drug development, highlighting the need for compounds with sufficient bioavailability to counter antibiotic resistance (Tiwary et al., 2016).
Anticancer Potential
The anticancer efficacy of quinazoline compounds, particularly against colorectal cancer, has been a focal point of research. Quinazoline's structure allows for flexibility in developing novel analogues with anticancer properties by substituting the benzene and/or pyrimidine rings. These derivatives inhibit colorectal cancer cell growth by modulating specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins, suggesting the potential of the quinazoline nucleus in identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).
Optoelectronic Applications
Research on quinazoline derivatives extends beyond medicinal chemistry into the realm of optoelectronics. Quinazolines have been studied for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. These materials are used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, and also serve as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4/c20-19(21,22)18-23-16-9-5-4-8-15(16)17(24-18)26-12-10-25(11-13-26)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDBPTZAISCAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)


![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)
![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)


![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)